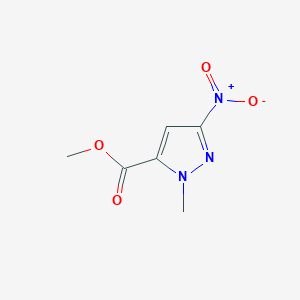

methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Descripción general

Descripción

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Métodos De Preparación

The synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the nitration of methyl 1-methylpyrazole-5-carboxylate using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product’s yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of methyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, various oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is characterized by its nitro and carboxylate functional groups, which contribute to its reactivity. Key reactions include:

- Oxidation : The compound can be oxidized to generate various derivatives, depending on the oxidizing agents used.

- Reduction : Nitro groups can be reduced to amino groups, yielding methyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate.

- Substitution : The nitro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural versatility makes it a valuable intermediate in various organic synthesis pathways.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It is considered a lead compound in drug development due to its ability to interact with specific biological targets, making it a candidate for further pharmacological studies.

Medicine

Research has explored the compound's potential therapeutic applications:

- Anti-inflammatory : Studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

- Antimicrobial : Preliminary results indicate activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer : Investigations into its anticancer properties are ongoing, with some studies showing promise in inhibiting tumor growth .

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals. Its ability to modify biological activity makes it useful in developing pesticides and herbicides.

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound that demonstrated significant inhibitory effects on specific enzymes involved in cancer progression. These findings support the compound's potential as a scaffold for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several strains of bacteria, including Staphylococcus aureus. This study emphasizes the compound's potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparación Con Compuestos Similares

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

Methyl 3-nitro-1H-pyrazole-5-carboxylate: Similar structure but lacks the additional methyl group on the nitrogen atom.

Methyl 4-nitro-1H-pyrazole-3-carboxylate: Differently substituted nitro and carboxylate groups.

Actividad Biológica

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyrazole ring with a nitro group and a carboxylate moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 199.16 g/mol. The presence of both the nitro and carboxylate groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. Below are detailed findings from recent studies:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. A review by Abdellatif et al. demonstrated that related pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For instance, compounds similar to this compound showed IC values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Herbicidal Activity

In agricultural applications, this compound has been explored for its potential as a herbicide. Its structural characteristics allow it to target specific biochemical pathways in plants, leading to effective weed control without harming crops.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit COX enzymes is central to its anti-inflammatory effects.

- Cell Membrane Disruption : Its antimicrobial properties may arise from the disruption of bacterial membranes or interference with essential cellular processes.

- Targeted Biochemical Pathways : In herbicidal applications, the compound likely targets specific enzymes involved in plant growth regulation.

Study on Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant edema inhibition comparable to traditional anti-inflammatory agents .

Herbicidal Efficacy Assessment

In agricultural trials, this compound was tested against common weed species. Results showed effective growth inhibition at concentrations as low as 100 mg/L, demonstrating its potential as an environmentally friendly herbicide alternative.

Data Summary

| Activity Type | IC Values | Comments |

|---|---|---|

| Anti-inflammatory | 0.02–0.04 μM (COX-2) | Significant inhibition compared to diclofenac |

| Antimicrobial | Varies by strain | Effective against multiple bacterial strains |

| Herbicidal | Effective at 100 mg/L | Promising for weed control applications |

Propiedades

IUPAC Name |

methyl 2-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWXTKMLSGSLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.